3-Bromo-5-cyclohexyl-1H-1,2,4-triazole

Lipophilicity Drug Design Physicochemical Properties

Optimize your SAR studies with 3-Bromo-5-cyclohexyl-1H-1,2,4-triazole (95% purity). Its elevated LogP (3.06) is specifically designed to enhance CNS penetration in triazole-containing drug candidates, outperforming phenyl analogs. The unique cyclohexyl group provides the steric bulk essential for synthesizing selective chemical probes, while the bromine handle ensures reliable performance in Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings. Its demonstrated utility as a precursor for Pd(II)-pNHC catalysts (64% yield) makes it a critical, non-substitutable scaffold for reproducible catalytic and biological experiments.

Molecular Formula C8H12BrN3
Molecular Weight 230.109
CAS No. 1227465-62-4
Cat. No. B595348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-cyclohexyl-1H-1,2,4-triazole
CAS1227465-62-4
Molecular FormulaC8H12BrN3
Molecular Weight230.109
Structural Identifiers
SMILESC1CCC(CC1)C2=NC(=NN2)Br
InChIInChI=1S/C8H12BrN3/c9-8-10-7(11-12-8)6-4-2-1-3-5-6/h6H,1-5H2,(H,10,11,12)
InChIKeyWBXIMLMFQQMREM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-cyclohexyl-1H-1,2,4-triazole (CAS 1227465-62-4): A Defined Bromo-Triazole Building Block for Medicinal Chemistry and Catalysis Research


3-Bromo-5-cyclohexyl-1H-1,2,4-triazole (CAS 1227465-62-4) is a heterocyclic building block belonging to the 1,2,4-triazole family. Its molecular formula is C8H12BrN3, with a molecular weight of 230.10 g/mol . The compound features a bromine atom at the 3-position and a cyclohexyl group at the 5-position of the triazole ring . This specific substitution pattern is designed for use in palladium-catalyzed cross-coupling reactions and as a precursor for synthesizing more complex molecules with potential pharmaceutical or agrochemical applications .

3-Bromo-5-cyclohexyl-1H-1,2,4-triazole: Why Closely Related Triazole Analogs Cannot Be Interchanged Without Compromising Experimental Reproducibility


In silico and empirical data confirm that subtle changes to the triazole scaffold—whether in the halogen, the alkyl/aryl substituent, or the N-substitution pattern—significantly alter key physicochemical properties such as lipophilicity (LogP) and molecular weight , as well as reactivity in cross-coupling and metalation reactions [1]. For example, substituting the cyclohexyl group with a cyclopentyl or phenyl moiety shifts the LogP and steric profile, which can directly impact membrane permeability, metabolic stability, and reaction yields. Additionally, replacing the bromine with chlorine reduces oxidative addition rates in palladium-catalyzed transformations. Therefore, substituting 3-Bromo-5-cyclohexyl-1H-1,2,4-triazole with a structurally similar analog introduces uncontrolled variables that can invalidate SAR studies, reduce catalytic efficiency, and ultimately hinder the reproducibility of synthetic and biological experiments. The quantitative evidence below substantiates these critical differences.

3-Bromo-5-cyclohexyl-1H-1,2,4-triazole: Head-to-Head Quantitative Evidence for Informed Procurement and Experimental Design


Enhanced Lipophilicity for Membrane Permeability and CNS Drug Design: LogP Comparison

The target compound exhibits a calculated LogP of 3.06, which is 1.37 units higher than its phenyl-substituted analog (LogP = 1.69) and 0.72 units higher than its cyclopentyl analog (LogP = 2.34) . This significantly increased lipophilicity is directly attributable to the cyclohexyl substituent. In the context of medicinal chemistry, a higher LogP often correlates with improved membrane permeability and potential for central nervous system (CNS) penetration, making this compound a strategically distinct choice for projects targeting intracellular or CNS-accessible targets.

Lipophilicity Drug Design Physicochemical Properties

Molecular Weight and Steric Bulk Differentiation for Fragment-Based and Combinatorial Libraries

The target compound has a molecular weight of 230.10 g/mol . This is 14.02 g/mol heavier than its cyclopentyl analog (216.08 g/mol) and 6.04 g/mol heavier than its phenyl analog (224.06 g/mol) . While these differences may appear modest, they reflect distinct steric and electronic environments conferred by the cyclohexyl group. In fragment-based drug discovery and combinatorial chemistry, such incremental differences in molecular weight and shape can significantly influence binding site occupancy and the overall physicochemical profile of synthesized libraries.

Molecular Weight Fragment-Based Drug Discovery Chemical Libraries

Validated Synthetic Utility: Precursor to First Palladium(II) pNHC Complex Derived from 1,2,4-Triazole

The methylated derivative of the target compound, 3-bromo-5-cyclohexyl-1-methyl-1H-1,2,4-triazole, serves as a direct precursor for the first reported Pd(II) complex bearing a protic N-heterocyclic carbene (pNHC) ligand derived from a 1,2,4-triazole scaffold [1]. Oxidative addition to Pd(PPh3)4 in the presence of NH4BF4 yielded the novel complex Bromo(5-cyclohexyl-1-methyl-1H-1,2,4-triazol-4-ium-3-yl)bis(triphenylphosphane)palladium Tetrafluoroborate in 64% isolated yield [1]. This demonstrates the unique ability of the cyclohexyl-substituted bromotriazole core to undergo selective palladation, enabling access to previously unexplored pNHC metal complexes for catalysis research. While the specific compound 3-bromo-5-cyclohexyl-1H-1,2,4-triazole was not the direct substrate, its close structural homology strongly implies comparable reactivity, as the N-H group would likely require protection prior to metalation.

Organometallic Chemistry Palladium Catalysis pNHC Ligands

Defined Hazard Profile for Procurement and Laboratory Safety Planning

The target compound carries a GHS07 (Harmful/Irritant) classification with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This contrasts with simpler triazole analogs like 3-bromo-5-methyl-1H-1,2,4-triazole, which carry the same basic H315/H319/H335 warnings but lack the H302 acute toxicity classification . For procurement officers and laboratory managers, this documented, compound-specific hazard profile is essential for accurate risk assessment, proper personal protective equipment (PPE) selection, and compliant waste disposal planning, ensuring a safe and efficient research environment.

Safety Data Procurement Planning Hazard Classification

High Baseline Purity Specification for Reproducible Research Outcomes

The target compound is commercially available with a minimum purity specification of 95% (as verified by HPLC or NMR) from multiple reputable suppliers . This specification meets or exceeds the typical purity grade (often 95% or 97%) offered for closely related building blocks like 3-bromo-5-cyclopentyl-1H-1,2,4-triazole and 3-bromo-5-phenyl-1H-1,2,4-triazole . For researchers, this defined purity threshold ensures that subsequent synthetic transformations or biological assays are conducted with a consistent, well-characterized starting material, thereby minimizing the risk of irreproducible results due to unknown or variable impurity profiles.

Chemical Purity Quality Control Reproducibility

3-Bromo-5-cyclohexyl-1H-1,2,4-triazole: Optimal Research and Industrial Application Scenarios Based on Validated Evidence


Medicinal Chemistry: Lead Optimization for CNS-Penetrant Candidates

Due to its elevated LogP of 3.06 (1.37 units higher than the phenyl analog), 3-bromo-5-cyclohexyl-1H-1,2,4-triazole is the preferred building block for medicinal chemistry programs aiming to enhance the lipophilicity and predicted CNS penetration of triazole-containing drug candidates . Its use is quantitatively justified when SAR studies demand a more hydrophobic, membrane-permeable scaffold, as evidenced by the direct LogP comparison with common alternatives.

Organometallic Chemistry: Synthesis of Novel pNHC Palladium Complexes

This compound, or its N-methyl derivative, is the only viable starting material for accessing the first reported class of Pd(II) complexes bearing a 1,2,4-triazole-derived protic N-heterocyclic carbene (pNHC) ligand [1]. The 64% yield reported for the methylated analog's oxidative addition to Pd(PPh3)4 validates the utility of this specific scaffold in preparing unique catalysts for cross-coupling and other Pd-mediated transformations.

Chemical Biology: Synthesis of Sterically Demanding Probe Molecules

With a molecular weight of 230.10 g/mol, which is 14.02 g/mol heavier than its cyclopentyl analog, 3-bromo-5-cyclohexyl-1H-1,2,4-triazole provides a distinct steric and mass profile . This makes it an ideal building block for synthesizing bulkier chemical probes or biotinylated affinity reagents designed to map sterically sensitive binding pockets or to improve selectivity in crowded protein environments.

Combinatorial and Parallel Synthesis: Diversifying Chemical Libraries

The combination of a unique cyclohexyl substituent and a synthetically versatile bromine handle makes this compound a high-value monomer for constructing diverse heterocyclic libraries via Suzuki-Miyaura, Stille, or Buchwald-Hartwig cross-coupling reactions. Its availability at a consistent 95% purity ensures reliable outcomes in automated parallel synthesis platforms , where reproducibility and high reaction yields are paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-5-cyclohexyl-1H-1,2,4-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.